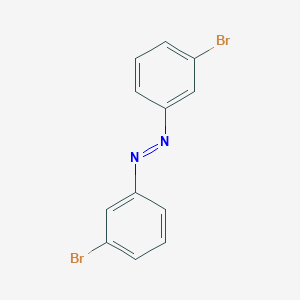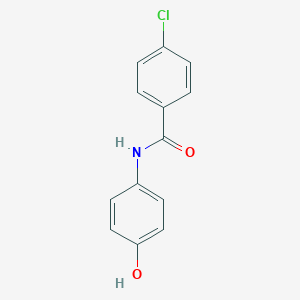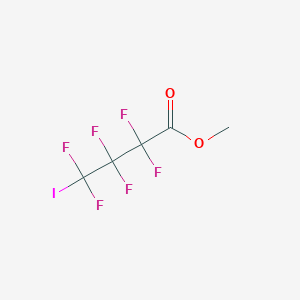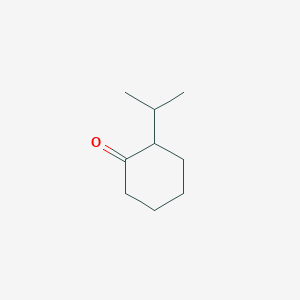
2-Isopropylcyclohexanone
概要
説明
2-Isopropylcyclohexanone is a compound that belongs to the family of cyclohexanones, characterized by the presence of an isopropyl group attached to the cyclohexanone ring. This structural feature imparts specific stereochemical properties to the molecule, influencing its reactivity and physical characteristics. The compound is relevant in various chemical syntheses and has been studied for its molecular and crystalline structures, as well as its reactivity in forming derivatives and its role in synthesis pathways .
Synthesis Analysis
The synthesis of compounds related to 2-isopropylcyclohexanone often involves the use of starting materials such as cyclohexanone, which can be further modified. For instance, 1,2-cyclohexanedione is synthesized through the oxidation of cyclohexanone using isopropyl nitrite in an acidic medium, with a notable yield of 76% under optimized conditions . Additionally, stereochemical isomers with hydroxy groups have been synthesized by reacting 2-(dimethoxymethyl)cyclohexanone with propargylmagnesium bromide, followed by NMR spectral interpretation and geometry optimization to determine the structures of the isomers .
Molecular Structure Analysis
The molecular structure of 2-isopropylcyclohexanone derivatives has been extensively studied using techniques such as NMR spectroscopy and X-ray diffraction analysis. These studies have revealed that the cyclohexanone ring often adopts a chair conformation with substituents in axial or equatorial positions, affecting the overall molecular geometry. For example, the trans-trans configuration of certain derivatives has been observed, indicating a trans-orientation of aryl and carbonyl groups with respect to each other . The conformational preferences of the cyclohexanone ring and its substituents play a crucial role in the molecular properties of these compounds .
Chemical Reactions Analysis
2-Isopropylcyclohexanone and its derivatives undergo various chemical reactions to form new compounds. Hydrazones, for instance, have been obtained via condensation reactions with high yields, and their structures have been confirmed by spectral analysis and mass spectrometry. These synthesized compounds were found to exist as geometrical isomers about the C=N bond and cis/trans amide conformers . The reactivity of the cyclohexanone ring is also evident in cyclopropanation reactions, where the introduction of a cyclopropane ring does not significantly affect the bond lengths between the carbonyl or aryl groups and the rest of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-isopropylcyclohexanone derivatives are closely related to their molecular structures. The thermal properties of hydrazones derived from 2-isopropylcyclohexanone have been elucidated using differential scanning calorimetry, and their purity has been assessed by HPLC coupled to mass spectrometry . The crystal structure of a 4'-hydroxy derivative has been determined, revealing an orthorhombic space group and specific puckering parameters of the cyclohexanone ring, which influence the compound's stability and reactivity .
科学的研究の応用
-
Solvent
-
Substrate for Enzymatic Reactions
-
Reactant in Organic Synthesis
-
Starting Material for the Synthesis of Other Organic Compounds
-
Chemical Synthesis
- Application: 2-Isopropylcyclohexanone can be used in the synthesis of other organic compounds.
- Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
- Results: The outcomes would also depend on the specific synthesis, but the use of 2-Isopropylcyclohexanone could potentially lead to the formation of a variety of organic compounds.
-
Study of Conformational Features
- Application: 2-Isopropylcyclohexanone can be used to study conformational features, geometry, stability, and torsion angles .
- Method: This involves using various analytical techniques to study the physical and chemical properties of 2-Isopropylcyclohexanone .
- Results: The results can provide valuable information about the structure and properties of 2-Isopropylcyclohexanone .
-
Chemical Intermediate
- Application: 2-Isopropylcyclohexanone can be used as an intermediate in the synthesis of other chemicals.
- Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
- Results: The outcomes would also depend on the specific synthesis, but the use of 2-Isopropylcyclohexanone could potentially lead to the formation of a variety of organic compounds.
-
Study of Conformational Features
- Application: 2-Isopropylcyclohexanone can be used to study conformational features, geometry, stability, and torsion angles .
- Method: This involves using various analytical techniques to study the physical and chemical properties of 2-Isopropylcyclohexanone .
- Results: The results can provide valuable information about the structure and properties of 2-Isopropylcyclohexanone .
Safety And Hazards
When handling 2-Isopropylcyclohexanone, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
2-propan-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJUYPUXVFDUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870829 | |
| Record name | 2-Isopropylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylcyclohexanone | |
CAS RN |
1004-77-9 | |
| Record name | 2-(1-Methylethyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylcyclohexan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Isopropylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Isopropylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


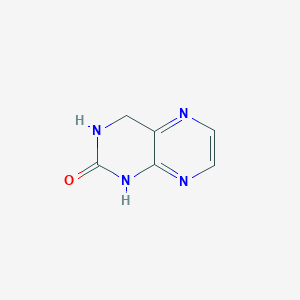
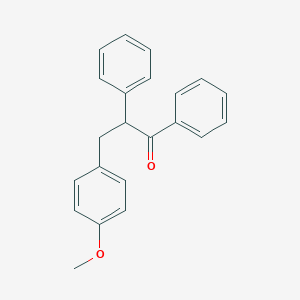
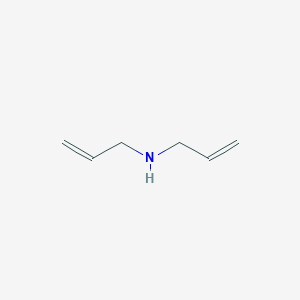
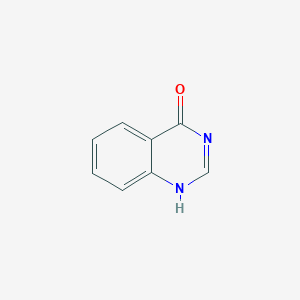
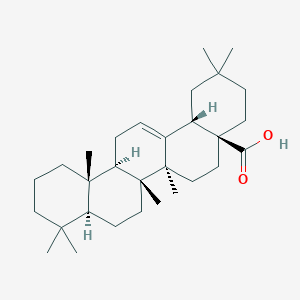
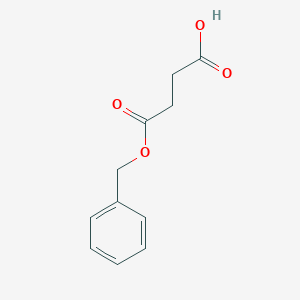
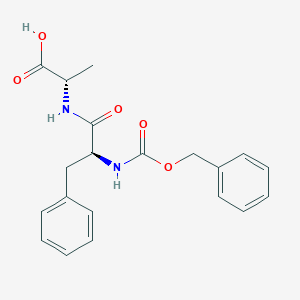
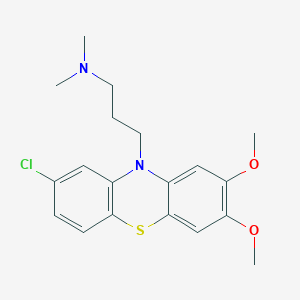
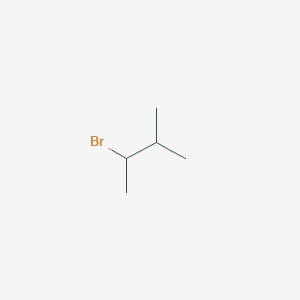
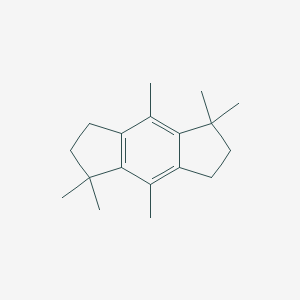
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
